3,4-Dichloro-alpha-methyl-2-thiopheneethanamine
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Overview
Description
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine is a chemical compound with the molecular formula C7H9Cl2NS and a molecular weight of 210.124 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms at the 3 and 4 positions, and an ethylamine side chain at the alpha position. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Preparation Methods
The synthesis of 3,4-Dichloro-alpha-methyl-2-thiopheneethanamine can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dichlorothiophene with alpha-methyl-2-thiopheneethanamine under specific reaction conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity . The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for the preparation of thiophene derivatives .
Chemical Reactions Analysis
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects . In medicine, it is being investigated for its potential use in the treatment of various diseases . In industry, it is used in the production of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-alpha-methyl-2-thiopheneethanamine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with voltage-gated sodium channels and other ion channels .
Comparison with Similar Compounds
3,4-Dichloro-alpha-methyl-2-thiopheneethanamine can be compared with other similar compounds, such as 2-thiopheneethanamine and 3,4-dichlorothiophene . While these compounds share some structural similarities, this compound is unique due to the presence of both chlorine atoms and the ethylamine side chain . This unique structure contributes to its distinct chemical and pharmacological properties .
Properties
CAS No. |
707535-33-9 |
---|---|
Molecular Formula |
C7H9Cl2NS |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
1-(3,4-dichlorothiophen-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H9Cl2NS/c1-4(10)2-6-7(9)5(8)3-11-6/h3-4H,2,10H2,1H3 |
InChI Key |
HDNUSRFWALTWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CS1)Cl)Cl)N |
Origin of Product |
United States |
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